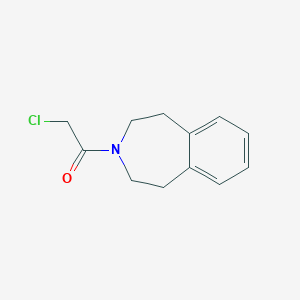![molecular formula C9H9ClN2O3 B7578844 2-[(5-Chloropyridine-2-carbonyl)-methylamino]acetic acid](/img/structure/B7578844.png)
2-[(5-Chloropyridine-2-carbonyl)-methylamino]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(5-Chloropyridine-2-carbonyl)-methylamino]acetic acid, also known as CPMA, is a chemical compound that has been extensively studied for its potential applications in various scientific fields. CPMA is a derivative of pyridine and is a white crystalline powder that is soluble in water and other polar solvents.
Mecanismo De Acción
The mechanism of action of 2-[(5-Chloropyridine-2-carbonyl)-methylamino]acetic acid involves the inhibition of the enzyme dipeptidyl peptidase-4 (DPP-4). DPP-4 is an enzyme that is involved in the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). Inhibition of DPP-4 leads to increased levels of these hormones, which in turn leads to increased insulin secretion and decreased glucagon secretion, resulting in improved glycemic control.
Biochemical and Physiological Effects:
2-[(5-Chloropyridine-2-carbonyl)-methylamino]acetic acid has been shown to have a number of biochemical and physiological effects. It has been shown to increase insulin secretion and decrease glucagon secretion, resulting in improved glycemic control. 2-[(5-Chloropyridine-2-carbonyl)-methylamino]acetic acid has also been shown to exhibit antioxidant activity, which may be beneficial in the treatment of various diseases such as cardiovascular disease and neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-[(5-Chloropyridine-2-carbonyl)-methylamino]acetic acid in lab experiments is that it is a well-studied compound with a known mechanism of action. This makes it easier to design experiments and interpret results. However, one limitation is that 2-[(5-Chloropyridine-2-carbonyl)-methylamino]acetic acid may not be suitable for all experiments, as its effects may be specific to certain cell types or disease states.
Direcciones Futuras
There are several potential future directions for research on 2-[(5-Chloropyridine-2-carbonyl)-methylamino]acetic acid. One area of interest is the development of 2-[(5-Chloropyridine-2-carbonyl)-methylamino]acetic acid derivatives with improved pharmacokinetic properties. Another area of interest is the investigation of 2-[(5-Chloropyridine-2-carbonyl)-methylamino]acetic acid's potential as a treatment for other diseases such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of 2-[(5-Chloropyridine-2-carbonyl)-methylamino]acetic acid and its effects on various cell types and disease states.
Métodos De Síntesis
The synthesis of 2-[(5-Chloropyridine-2-carbonyl)-methylamino]acetic acid involves the reaction of 5-chloropyridine-2-carboxylic acid with glycine methyl ester hydrochloride in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide. The resulting product is then purified by recrystallization to obtain pure 2-[(5-Chloropyridine-2-carbonyl)-methylamino]acetic acid.
Aplicaciones Científicas De Investigación
2-[(5-Chloropyridine-2-carbonyl)-methylamino]acetic acid has been studied extensively for its potential applications in the field of medicinal chemistry. It has been shown to exhibit anticancer activity by inducing apoptosis in cancer cells. 2-[(5-Chloropyridine-2-carbonyl)-methylamino]acetic acid has also been studied for its potential use as a prodrug for the treatment of various diseases such as hypertension and diabetes.
Propiedades
IUPAC Name |
2-[(5-chloropyridine-2-carbonyl)-methylamino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O3/c1-12(5-8(13)14)9(15)7-3-2-6(10)4-11-7/h2-4H,5H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJMNSOLVQVRUKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)O)C(=O)C1=NC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(5-Chloropyridine-2-carbonyl)-methylamino]acetic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methyl-1-[2-(4-oxo-1,3-thiazolidin-3-yl)acetyl]pyrrolidine-2-carboxylic acid](/img/structure/B7578772.png)
![1-[2-(4-Bromo-2-fluoroanilino)-2-oxoethyl]-2-methylpyrrolidine-2-carboxylic acid](/img/structure/B7578779.png)
![1-[2-(4-Bromoanilino)-2-oxoethyl]-2-methylpyrrolidine-2-carboxylic acid](/img/structure/B7578783.png)

![2-Methyl-1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]pyrrolidine-2-carboxylic acid](/img/structure/B7578789.png)
![1-[2-(3-Chloroanilino)-2-oxoethyl]-2-methylpyrrolidine-2-carboxylic acid](/img/structure/B7578803.png)
![2-Methyl-1-[2-(1,2,4-triazol-1-yl)acetyl]pyrrolidine-2-carboxylic acid](/img/structure/B7578809.png)
![1-[2-(2-Bromo-4-methylanilino)-2-oxoethyl]-2-methylpyrrolidine-2-carboxylic acid](/img/structure/B7578813.png)
![1-[2-(2-Chloro-4-fluoroanilino)-2-oxoethyl]-2-methylpyrrolidine-2-carboxylic acid](/img/structure/B7578815.png)
![3-[[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]amino]bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B7578828.png)

![3-[(4-Bromophenyl)methyl]-1,2,4,5-tetrahydro-3-benzazepine](/img/structure/B7578837.png)
![3-[(3-Bromo-4-fluorophenyl)methyl]-1,2,4,5-tetrahydro-3-benzazepine](/img/structure/B7578841.png)